![molecular formula C12H16N2 B13194941 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-amine](/img/structure/B13194941.png)
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine is a spirocyclic compound that features a unique structure where a cyclopentane ring is fused to an indole moiety
Méthodes De Préparation
The synthesis of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine typically involves the reaction of spiro[cyclopentane-1,3’-indolin]-2’-one with appropriate amine sources under specific conditions. One common method includes the reduction of spiro[cyclopentane-1,3’-indolin]-2’-one using lithium aluminum hydride in tetrahydrofuran (THF) followed by the addition of an amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Analyse Des Réactions Chimiques
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can be used to introduce different substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amines.
Applications De Recherche Scientifique
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure allows for unique interactions with biological targets, potentially leading to novel therapeutic effects.
Comparaison Avec Des Composés Similaires
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine can be compared with other spirocyclic compounds such as:
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid: This compound features a carboxylic acid group instead of an amine, leading to different chemical properties and applications.
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one:
The uniqueness of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-5’-amine lies in its amine functionality, which allows for a wide range of chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C12H16N2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-amine |
InChI |
InChI=1S/C12H16N2/c13-9-3-4-11-10(7-9)12(8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8,13H2 |
Clé InChI |
PLILTALKMBLOEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CNC3=C2C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


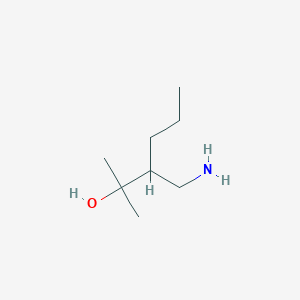
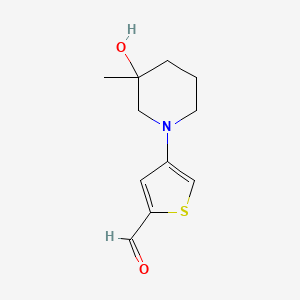
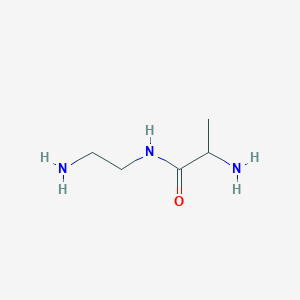


![4-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]piperidine](/img/structure/B13194894.png)
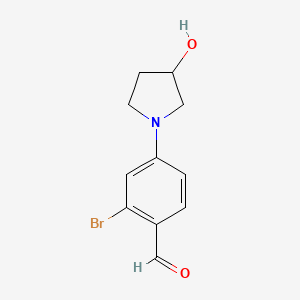
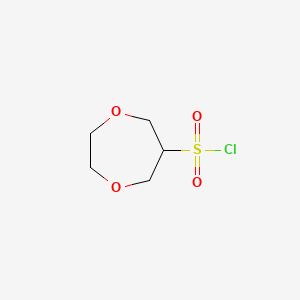
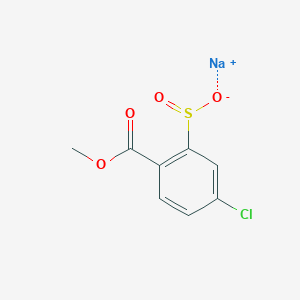
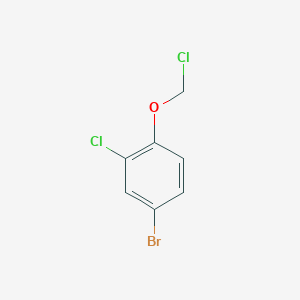
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethylpropan-1-one](/img/structure/B13194913.png)
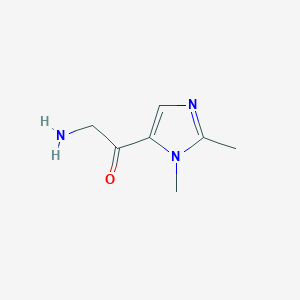
![1-[1-(Aminomethyl)cyclopropyl]cyclopentan-1-ol](/img/structure/B13194929.png)
![3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13194939.png)
